molecular formula C9H10O6 B1242586 (2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid

(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid

Cat. No.: B1242586
M. Wt: 214.17 g/mol
InChI Key: RFENOVFRMPRRJI-AFCKVHGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid is a 2-hydroxy-6-oxonona-2,4-dienedioic acid having (2E,4Z)-configuration. It is a conjugate acid of a (2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioate(2-).

Scientific Research Applications

Antibacterial Properties and Synthesis

(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid and its derivatives are explored for their potential in various scientific applications. One of the promising areas of study is their antibacterial properties. For instance, marine-derived Streptomyces species produce compounds like (2E, 6E)-10-methoxy-3,7-dimethyl-10-oxodeca-2,6-dienoic acid, which have been investigated for their antibacterial activities (Zhou et al., 2017). Furthermore, advancements in the synthesis of related compounds, like (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, have been made to increase throughput and yield, highlighting the growing interest in this family of compounds for their potential applications (Clarke et al., 2007).

Lipid Peroxidation and Biological Implications

Research has also delved into the role of similar compounds in biological systems, particularly concerning lipid peroxidation. For example, 4-Hydroxy-2E-nonenal (HNE) is recognized as a significant by-product of lipid peroxidation, and its formation involves multiple oxidative pathways, leading to various biological effects (Spickett, 2013). The study of these compounds not only aids in understanding cellular processes but also opens up avenues for the development of therapeutic interventions against diseases associated with oxidative stress.

Synthetic Applications and Chemical Analysis

The synthesis of related compounds, such as (2E,4E)-dienoic acids, has been a focal point of research due to their utility in the synthesis of complex molecules like elaiolide, an antibiotic macrodiolide. The development of stereoselective and concise methods for preparing these intermediates showcases the versatility of this compound and its derivatives in synthetic chemistry (Morita & Kuwahara, 2007).

Properties

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid

InChI

InChI=1S/C9H10O6/c10-6(4-5-8(12)13)2-1-3-7(11)9(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15)/b2-1-,7-3+

InChI Key

RFENOVFRMPRRJI-AFCKVHGPSA-N

Isomeric SMILES

C(CC(=O)O)C(=O)/C=C\C=C(/C(=O)O)\O

Canonical SMILES

C(CC(=O)O)C(=O)C=CC=C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid
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(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid
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(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid
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(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid
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(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid
Reactant of Route 6
(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid

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